molecular formula C14H15ClO B14200867 2-(1-Chloro-3-phenylpropylidene)cyclopentan-1-one CAS No. 868701-03-5

2-(1-Chloro-3-phenylpropylidene)cyclopentan-1-one

Cat. No.: B14200867
CAS No.: 868701-03-5
M. Wt: 234.72 g/mol
InChI Key: WHSTWTDUFNANGY-UHFFFAOYSA-N
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Description

2-(1-Chloro-3-phenylpropylidene)cyclopentan-1-one is an organic compound with a unique structure that combines a cyclopentanone ring with a phenylpropylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloro-3-phenylpropylidene)cyclopentan-1-one typically involves the reaction of cyclopentanone with 1-chloro-3-phenylpropylidene under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the cyclopentanone, followed by the addition of 1-chloro-3-phenylpropylidene. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. Catalysts may be used to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloro-3-phenylpropylidene)cyclopentan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclopentanones with various functional groups.

Scientific Research Applications

2-(1-Chloro-3-phenylpropylidene)cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Chloro-3-phenylpropylidene)cyclopentan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Bromo-3-phenylpropylidene)cyclopentan-1-one
  • 2-(1-Iodo-3-phenylpropylidene)cyclopentan-1-one
  • 2-(1-Chloro-3-methylpropylidene)cyclopentan-1-one

Uniqueness

2-(1-Chloro-3-phenylpropylidene)cyclopentan-1-one is unique due to its specific combination of a cyclopentanone ring with a phenylpropylidene substituent. This structure imparts distinct chemical properties and reactivity compared to similar compounds with different halogen or alkyl substituents.

Properties

CAS No.

868701-03-5

Molecular Formula

C14H15ClO

Molecular Weight

234.72 g/mol

IUPAC Name

2-(1-chloro-3-phenylpropylidene)cyclopentan-1-one

InChI

InChI=1S/C14H15ClO/c15-13(12-7-4-8-14(12)16)10-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2

InChI Key

WHSTWTDUFNANGY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(CCC2=CC=CC=C2)Cl)C(=O)C1

Origin of Product

United States

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